2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide

Physicochemical profiling Drug-likeness Lead optimisation

This 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide (CAS 303793-66-0) is a late-stage diversification scaffold for benzothiazole-based inhibitor programs. Its 4-biphenyl terminus extends lipophilicity (clogP ~5.0–5.5 vs. ~3.5–4.0 for N-phenyl analogs) and aromatic surface, optimizing binding to hydrophobic sub-pockets in MAO-B and adenosine A2A receptor targets. Published SAR on related analogs shows single-digit micromolar IC50 values and >10-fold isoform selectivity shifts with amide-side-chain variation. Procure this compound to probe N-aryl hydrophobic pocket tolerance, calibrate in silico ADME models for low-tPSA (~42 Ų) chemotypes, or advance GroEL/ES ATPase inhibitor programs where extended aromatic substitution may improve bacterial killing selectivity indices over mammalian cytotoxicity.

Molecular Formula C21H16N2OS2
Molecular Weight 376.5g/mol
CAS No. 303793-66-0
Cat. No. B382258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide
CAS303793-66-0
Molecular FormulaC21H16N2OS2
Molecular Weight376.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2OS2/c24-20(14-25-21-23-18-8-4-5-9-19(18)26-21)22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,24)
InChIKeyYKWPOWRBWHPBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide (CAS 303793-66-0): Chemical Identity, Procurement Profile, and Comparator Landscape


2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide (CAS 303793‑66‑0, molecular formula C₂₁H₁₆N₂OS₂, molecular weight 376.49 g mol⁻¹) is a fully synthetic small molecule belonging to the 2-(benzothiazolylthio)acetamide chemotype . The compound incorporates three distinct structural domains: a benzothiazole heterocycle, a thioether (–S–) bridge, and a terminal 4‑biphenylamide group. This architecture places it within a broader class of benzothiazole‑2‑sulfanyl acetamides that have been explored as monoamine oxidase (MAO) inhibitors, CCR3 receptor antagonists, and antimicrobial agents . The immediate comparators for procurement or lead‑selection decisions are close structural analogs that retain the benzothiazol‑2‑ylsulfanyl‑acetamide core but replace the 4‑biphenyl substituent with simpler aryl groups such as phenyl (CAS 19967‑42‑1) or 4‑methylphenyl (CAS 19967‑45‑4) .

Why N‑([1,1′‑Biphenyl]‑4‑yl)‑2‑(benzothiazol‑2‑ylthio)acetamide Cannot Be Replaced by Simpler N‑Aryl or N‑Benzyl Analogs: Structural Determinants of Target Engagement


Within the 2‑(benzothiazolylthio)acetamide family, the nature of the amide‑side‑chain substituent is a critical determinant of both potency and selectivity. Published structure–activity relationship (SAR) studies on the related 2‑(5‑substituted‑benzothiazol‑2‑ylsulfanyl)‑N‑(substituted‑benzyl)‑N‑(4‑substituted‑phenyl)acetamide series demonstrate that even modest alterations to the N‑aryl or N‑benzyl domain can shift MAO‑A/MAO‑B selectivity by more than 10‑fold and alter IC₅₀ values by an order of magnitude . The proprietary compound incorporates a 4‑biphenyl terminus, which simultaneously extends the aromatic surface available for π‑stacking interactions and increases molecular lipophilicity (calculated logP approximately 5.0–5.5 versus approximately 3.5–4.0 for the N‑phenyl and N‑(4‑methylphenyl) comparators) . These physicochemical differences are expected to influence (i) the compound’s ability to occupy hydrophobic sub‑pockets within biological targets, (ii) passive membrane permeability, and (iii) plasma protein binding, all of which can alter in vitro and in vivo pharmacological profiles compared with smaller N‑aryl analogs .

Head‑to‑Head Evidence Matrix: Quantifying the Differentiation of 2‑(1,3‑Benzothiazol‑2‑ylsulfanyl)‑N‑[1,1′‑biphenyl]‑4‑ylacetamide (CAS 303793‑66‑0) Versus Closest Analogs


Molecular Size and Lipophilicity Differentiate the Biphenyl Derivative from N‑Phenyl and N‑(4‑Methylphenyl) Analogs

The 4‑biphenylamide substituent in the target compound (CAS 303793‑66‑0) adds one additional phenyl ring relative to the simplest commercially available analog 2‑(benzothiazol‑2‑ylthio)‑N‑phenylacetamide (CAS 19967‑42‑1) and the N‑(4‑methylphenyl) derivative (CAS 19967‑45‑4) . This results in a molecular weight increase from approximately 300 g mol⁻¹ (CAS 19967‑42‑1) or 314 g mol⁻¹ (CAS 19967‑45‑4) to 376 g mol⁻¹ for the target, accompanied by a calculated logP shift of approximately 1.0–1.5 log units . In the context of central nervous system (CNS) drug discovery, where optimal logP values for brain penetration are typically 2–4, the higher lipophilicity of the biphenyl congener may reduce CNS exposure while enhancing binding to hydrophobic protein cavities—a trade‑off that must be evaluated on a target‑by‑target basis .

Physicochemical profiling Drug-likeness Lead optimisation

Expanded Aromatic Surface Area Enables π‑Stacking Interactions Absent in Mono‑Phenyl Analogs

The 4‑biphenyl substituent provides an extended conjugated π‑system spanning approximately 10.5 Å in length compared with approximately 6.5 Å for the N‑phenyl analog . Published SAR data for the 2‑(benzothiazolylthio)acetamide class demonstrate that increasing aromatic surface area on the amide nitrogen is associated with enhanced binding affinity in certain hydrophobic pockets; for example, in the CCR3 antagonist series, incorporation of larger aromatic substituents yielded IC₅₀ improvements from approximately 750–1000 nM (lead compound 1a) to 1.5–3.0 nM (optimized compounds 1b, 1r, 1s) . While direct binding data for the target compound are not publicly available, the biphenyl group structurally mimics the extended aromatic motifs that correlated with nanomolar potency in the CCR3 series, suggesting potential for similarly enhanced target engagement relative to mono‑phenyl analogs .

Molecular recognition Protein–ligand docking π‑stacking

Rotatable Bond Count and Conformational Flexibility Differentiate the Biphenyl Scaffold

The target compound possesses 7 rotatable bonds (excluding the terminal phenyl ring of the biphenyl moiety that undergoes restricted rotation), compared with 4 rotatable bonds for the N‑phenyl analog (CAS 19967‑42‑1) . The inter‑phenyl bond of the biphenyl group introduces an additional torsional degree of freedom with a low rotational barrier (~2–3 kcal mol⁻¹), allowing the terminal phenyl ring to sample a wide range of dihedral angles . This conformational flexibility may be advantageous for induced‑fit binding to malleable protein pockets but imposes a higher entropic penalty upon binding. In the MAO‑B inhibitor series reported by Kaya et al. (2016), compounds with flexible benzyl‑phenyl substituents exhibited IC₅₀ values ranging from 0.14 µM to >100 µM, demonstrating that conformational degrees of freedom in the amide side chain can be exquisitely tuned to modulate potency .

Conformational analysis Entropic penalty Bioactive conformation

Hydrogen‑Bond Donor Count and Polar Surface Area: Implications for Permeability and Solubility

The target compound contains a single hydrogen‑bond donor (the amide –NH–) and a topological polar surface area (tPSA) of approximately 42 Ų, which is identical to its N‑phenyl and N‑(4‑methylphenyl) analogs (all share the same amide and benzothiazole‑2‑sulfanyl core) . However, the larger hydrophobic surface area of the biphenyl group reduces the compound's fractional polar surface area (tPSA/MW ratio: 42/376 = 0.11 vs. 42/300 = 0.14 for CAS 19967‑42‑1), predicting lower aqueous solubility and higher passive membrane permeability for the biphenyl derivative . Empirical solubility measurements for structurally related 2‑(benzothiazolylthio)acetamides with extended aromatic substituents have shown aqueous solubility in the range of 5–50 µM at pH 7.4, consistent with the prediction of limited aqueous solubility driven by high logP and low tPSA/MW ratio .

ADME profiling Hydrogen bonding Permeability

Importance of the Sulfanyl (–S–) Bridge: Linker Atom Identity as a Key Pharmacophoric Element

The thioether (–S–) bridge connecting the benzothiazole ring to the acetamide carbonyl in the target compound is not a passive spacer; published SAR from the 2‑(benzothiazolylthio)acetamide CCR3 antagonist series demonstrates that replacing the sulfur atom with oxygen (–O–) or methylene (–CH₂–) reduces binding affinity by >10‑fold . In the GroEL/ES inhibitor series, the benzothiazole‑2‑thio motif was explicitly identified as essential for inhibiting GroEL/ES‑mediated protein folding, with the thioether sulfur contributing both to conformational restriction and to hydrophobic contacts within the binding site . The target compound retains this critical sulfanyl linker, whereas thiazolyl‑biphenyl‑amide analogs lacking the sulfur bridge (e.g., the fungicidal compounds described in US Patent 7,868,179) operate through a fundamentally different pharmacophore and are not interchangeable .

Linker pharmacophore Bioisosterism Structure–activity relationship

Optimal Deployment Scenarios for 2‑(1,3‑Benzothiazol‑2‑ylsulfanyl)‑N‑[1,1′‑biphenyl]‑4‑ylacetamide in Drug Discovery and Chemical Biology


Focused Library Design for Monoamine Oxidase B (MAO‑B) Inhibitor Lead Optimisation

The compound serves as a late‑stage diversification scaffold within benzothiazol‑2‑ylsulfanyl acetamide‑based MAO‑B inhibitor programs. Published MAO‑B inhibition data for the structurally related 2‑(5‑substituted‑benzothiazol‑2‑ylsulfanyl)‑N‑(substituted‑benzyl)‑N‑(4‑substituted‑phenyl)acetamide series show IC₅₀ values as low as 0.14 µM, with selectivity for MAO‑B over MAO‑A . The biphenyl‑substituted compound extends the available SAR landscape by probing the effect of a significantly larger, more lipophilic amide substituent on enzyme inhibition kinetics and isoform selectivity. Procurement for this purpose is justified when a research program requires systematic exploration of the N‑aryl hydrophobic pocket tolerance beyond the simpler phenyl and benzyl analogs .

Chemogenomic Probe Development Targeting the Adenosine A₂A Receptor System

The benzothiazole‑amide chemotype has been claimed as a scaffold for adenosine A₂A receptor modulation (US Patent Application 2003/0149036) . The biphenyl‑substituted analog offers a differentiated tool compound for probing the hydrophobic sub‑pocket adjacent to the ligand‑binding site of the A₂A receptor, where extended aromatic groups have been shown to engage in π‑stacking interactions that enhance affinity and residence time. Its higher logP and extended aromatic surface relative to N‑phenyl analogs make it a candidate for radioligand‑binding displacement studies aimed at defining the spatial constraints of the receptor's allosteric vestibule .

Antimicrobial Drug Discovery: GroEL/ES Chaperonin Inhibition Scaffold

Benzothiazole‑2‑thioether‑containing compounds have demonstrated potent GroEL/ES inhibition with in vitro antibacterial efficacy against methicillin‑resistant Staphylococcus aureus (MRSA) comparable to vancomycin . The biphenyl‑substituted compound provides a structurally evolved analog for probing whether extended aromatic substitution on the amide nitrogen enhances GroEL/ES ATPase inhibition or improves selectivity indices between bacterial killing and mammalian cytotoxicity. The parent benzothiazolylthio‑phenylacetamide scaffold achieved >50‑fold selectivity in published analogs, and the biphenyl variant may further tune this therapeutic window .

Physicochemical Benchmarking and Library Annotation for Computational ADME Modeling

With a molecular weight of 376 g mol⁻¹, calculated logP of ~5.0–5.5, and tPSA of ~42 Ų, the compound occupies a distinct region of physicochemical property space compared with smaller 2‑(benzothiazolylthio)acetamide analogs . It is therefore valuable as a calibration standard for in silico ADME models that predict solubility, permeability, and plasma protein binding for moderately lipophilic, low‑tPSA compounds. Procurement for this purpose is warranted when building or validating quantitative structure–property relationship (QSPR) models for benzothiazole‑containing compound libraries .

Quote Request

Request a Quote for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.